molecular formula C18H30ClNO2 B13745573 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride CAS No. 41457-12-9

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride

Cat. No.: B13745573
CAS No.: 41457-12-9
M. Wt: 327.9 g/mol
InChI Key: IOAIVQXWYZTQMB-UHFFFAOYSA-N
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Description

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride (referred to hereafter as the target compound) is a structurally complex hydrochloride salt characterized by:

  • An azetidine (four-membered saturated nitrogen-containing ring) core.
  • A 2,6-dimethylphenoxy substituent attached via a methylene group.
  • Four methyl groups at the 2,2,4,4-positions of the azetidineethanol backbone.
  • A hydrochloride counterion enhancing solubility and stability.

The azetidine ring and aromatic substituents may influence receptor binding, metabolic stability, or bioavailability .

Properties

CAS No.

41457-12-9

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

1-(2,6-dimethylphenoxy)-3-(2,2,4,4-tetramethylazetidin-1-ium-1-yl)propan-2-ol;chloride

InChI

InChI=1S/C18H29NO2.ClH/c1-13-8-7-9-14(2)16(13)21-11-15(20)10-19-17(3,4)12-18(19,5)6;/h7-9,15,20H,10-12H2,1-6H3;1H

InChI Key

IOAIVQXWYZTQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C[NH+]2C(CC2(C)C)(C)C)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxy Group: This step involves the reaction of the azetidine derivative with a phenol derivative under suitable conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Hydrochlorides

Structural Comparison

The target compound shares key functional groups with other hydrochlorides documented in the evidence:

Compound Core Structure Substituents Key Features
Target Compound Azetidineethanol 2,6-dimethylphenoxymethyl, tetramethyl Compact azetidine ring; high methyl substitution; aromatic phenoxy group
Berberine hydrochloride Isoquinoline alkaloid Methylenedioxy, methoxy groups Planar aromatic system; antimicrobial activity
Benzydamine hydrochloride Benzofuran derivative Dimethylaminopropyl chain Anti-inflammatory; phenoxy group for membrane interaction
Metformin hydrochloride Biguanide Two guanidine groups Antidiabetic; high water solubility
Raloxifene hydrochloride Benzothiophene Ethoxy-phenyl, piperidine Selective estrogen receptor modulator (SERM); halogen substitution





Structural Insights :

  • The 2,6-dimethylphenoxy group resembles substituents in agrochemicals like fenbuconazole (), suggesting possible pesticidal or antifungal applications .
  • High methyl substitution (2,2,4,4-tetramethyl) may enhance lipophilicity compared to less substituted analogs like metformin hydrochloride, impacting absorption and tissue distribution .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, comparisons are inferred from structurally related hydrochlorides:

Property Target Compound (Inferred) Berberine HCl Benzydamine HCl Metformin HCl
Molecular Weight ~350–400 g/mol 371.8 g/mol 309.8 g/mol 165.6 g/mol
Solubility Moderate (organic solvents) Low in water High in ethanol High in water
LogP (Lipophilicity) ~3.5–4.5 2.5 3.8 -1.5
Bioavailability Likely moderate Low (<5%) High (>80%) High (~50–60%)

Key Observations :

  • The 2,6-dimethylphenoxy group may enhance binding to hydrophobic pockets in biological targets, analogous to benzydamine’s anti-inflammatory action .

Pharmacological and Functional Comparisons

Antimicrobial Potential
  • Berberine hydrochloride exhibits broad-spectrum antimicrobial activity via intercalation into DNA . The target compound’s aromatic and methyl groups may enable similar mechanisms but with altered specificity.
Analytical Methods
  • Spectrophotometric techniques used for raloxifene hydrochloride determination (e.g., UV-Vis at 286 nm) could be adapted for quantifying the target compound, given its aromatic chromophores.

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